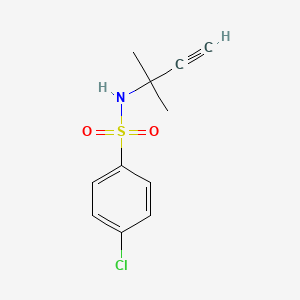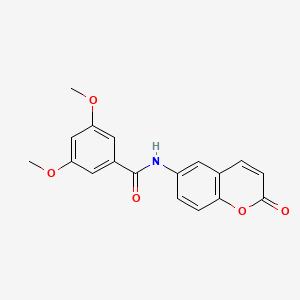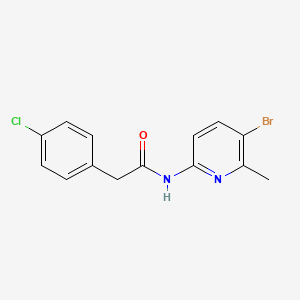
4-chloro-N-(1,1-dimethyl-2-propyn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1,1-dimethyl-2-propyn-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase C delta (PKCδ) enzyme. PKCδ is a crucial enzyme that plays a significant role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of PKCδ by TAK-659 has shown promising results in the treatment of various diseases.
Mechanism of Action
TAK-659 is a potent and selective inhibitor of PKCδ. PKCδ is a crucial enzyme that plays a significant role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKCδ by TAK-659 leads to the suppression of cancer cell proliferation and survival, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects on cancer cells. The inhibition of PKCδ by TAK-659 leads to the suppression of cancer cell proliferation and survival. Additionally, TAK-659 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the significant advantages of TAK-659 is its potency and selectivity towards PKCδ. This makes it an ideal candidate for studying the role of PKCδ in various cellular processes. However, one of the limitations of TAK-659 is its potential toxicity towards normal cells. Therefore, careful consideration must be given when studying the effects of TAK-659 on normal cells.
Future Directions
The potential applications of TAK-659 in various fields of scientific research are vast. Some of the future directions for TAK-659 research include studying its effects on other types of cancer, investigating its potential use in combination with other cancer therapies, and studying its effects on other cellular processes. Additionally, further research is needed to determine the long-term effects of TAK-659 on normal cells and its potential toxicity towards humans.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with 1,1-dimethyl-2-propyn-1-ol to produce the intermediate compound 4-chloro-N-(1,1-dimethyl-2-propyn-1-yl)benzenesulfonamide. This intermediate is then subjected to further chemical reactions to obtain the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of TAK-659 is in the treatment of cancer. PKCδ has been shown to play a crucial role in the survival and proliferation of cancer cells. Therefore, the inhibition of PKCδ by TAK-659 has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Properties
IUPAC Name |
4-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBWUYLNXMLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)

![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)
![2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B5868142.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)

![N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)
